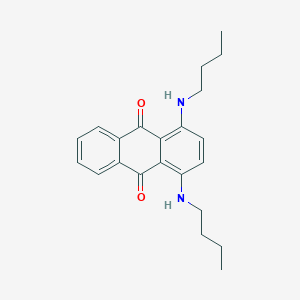

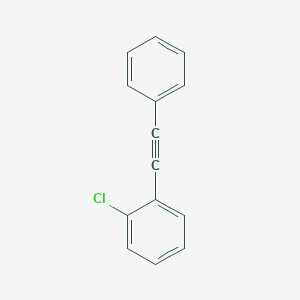

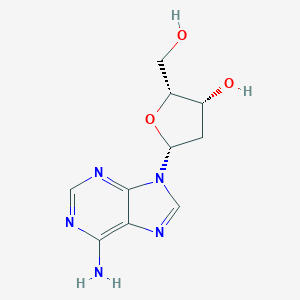

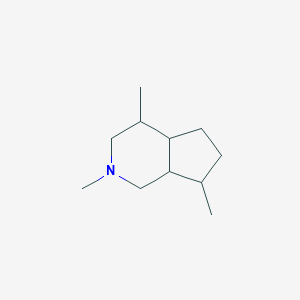

![molecular formula C22H23NO B077235 {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 13991-00-9](/img/structure/B77235.png)

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen has been shown to reduce the risk of breast cancer recurrence and improve survival rates in patients with estrogen receptor-positive breast cancer.

Wirkmechanismus

Tamoxifen works by binding to the estrogen receptor in breast cancer cells, blocking the effects of estrogen on cell growth and proliferation. Tamoxifen also has estrogenic effects in other tissues, such as bone and the cardiovascular system. This is why {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol is classified as a SERM, as it can have both agonist and antagonist effects depending on the tissue.

Biochemische Und Physiologische Effekte

Tamoxifen has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol has been shown to increase bone density and reduce the risk of osteoporosis. Tamoxifen has also been shown to improve lipid profiles and reduce the risk of cardiovascular disease. However, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol can also have adverse effects, such as an increased risk of endometrial cancer and blood clots.

Vorteile Und Einschränkungen Für Laborexperimente

Tamoxifen is widely used in laboratory experiments to study the effects of estrogen on cell growth and proliferation. It is also used to study the role of estrogen receptors in cancer development and progression. Tamoxifen has the advantage of being a selective estrogen receptor modulator, meaning it can be used to study the effects of estrogen in specific tissues. However, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol can also have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

Tamoxifen has been an important drug in breast cancer treatment for several decades. However, there is still much to be learned about its mechanism of action and potential uses in other types of cancer. Future research could focus on developing more selective estrogen receptor modulators with fewer adverse effects. In addition, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol could be studied for its potential use in combination with other drugs to improve cancer treatment outcomes. Finally, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol could be studied for its potential use in the prevention of other types of cancer, such as ovarian and endometrial cancer.

Synthesemethoden

Tamoxifen is synthesized from 4-hydroxybenzophenone, which is reacted with N,N-dimethylformamide dimethyl acetal and paraformaldehyde to produce {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol. The reaction is catalyzed by hydrochloric acid and refluxed for several hours. The product is then purified by recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

Tamoxifen has been extensively studied for its anti-cancer properties. It is used in the treatment of estrogen receptor-positive breast cancer, as it blocks the effects of estrogen on breast cancer cells. Tamoxifen has also been shown to have anti-proliferative effects on other types of cancer, including ovarian, endometrial, and prostate cancer. In addition, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol has been studied for its potential use in the prevention of breast cancer in high-risk women.

Eigenschaften

CAS-Nummer |

13991-00-9 |

|---|---|

Produktname |

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol |

Molekularformel |

C22H23NO |

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

[4-[(dimethylamino)methyl]phenyl]-diphenylmethanol |

InChI |

InChI=1S/C22H23NO/c1-23(2)17-18-13-15-21(16-14-18)22(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,24H,17H2,1-2H3 |

InChI-Schlüssel |

HOBVSZKHPXZFQF-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Kanonische SMILES |

CN(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Andere CAS-Nummern |

13991-00-9 |

Synonyme |

[4-(dimethylaminomethyl)phenyl]-diphenyl-methanol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.